

In Silico Modeling of 7-Phenylpteridine Interactions: A Technical Guide

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Compound of Interest

Compound Name: 7-Phenylpteridine

Cat. No.: B221087

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This guide provides an in-depth overview of the computational methodologies used to model the interactions of **7-phenylpteridine** derivatives with protein kinases, crucial targets in drug discovery. It details experimental protocols for in silico techniques, presents quantitative structure-activity relationship (SAR) data, and visualizes key workflows and signaling pathways.

Quantitative Data Presentation

The following tables summarize the inhibitory activities and calculated binding affinities of a series of pteridin-7(8H)-one derivatives, which serve as a surrogate for **7-phenylpteridines** due to their structural similarity and the availability of comprehensive data. These compounds were evaluated for their inhibitory potential against the FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia.

Table 1: Inhibitory Activity of Pteridin-7(8H)-one Derivatives against FLT3^[1]

Compound ID	pIC50
C01	6.52
C03	6.13
C06	6.11
C17	7.36
C22	8.16
C28	8.32
C31	8.80

Table 2: Calculated Binding Energies of Selected Pteridin-7(8H)-one Derivatives with Wild-Type FLT3[1]

Compound ID	MM-PB/GBSA (kcal/mol)	Linear Interaction Energy (LIE) (kcal/mol)
C01	-22.70	-28.76
C03	-22.62	-27.18
C06	-21.71	-28.71
C17	-26.84	-30.65
C22	-30.83	-30.97
C28	-30.97	-30.35
C31	-32.15	-28.92

Experimental Protocols

This section details the methodologies for the key in silico experiments cited in the study of pteridin-7(8H)-one derivatives targeting FLT3.[1] These protocols are representative of the computational workflows used to study the interactions of small molecule kinase inhibitors like **7-phenylpteridines**.

Molecular Docking

Molecular docking was performed to predict the binding poses of the pteridin-7(8H)-one derivatives within the ATP-binding site of FLT3.

- **Software:** Glide (Schrödinger Suite)
- **Protein Preparation:** The crystal structure of FLT3 was prepared using the Protein Preparation Wizard. This involved adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops. The structure was then minimized using the OPLS3e force field.
- **Ligand Preparation:** The 3D structures of the ligands were generated and optimized using LigPrep. Possible ionization states were generated at a pH of 7.0 ± 2.0 .
- **Grid Generation:** A receptor grid was generated by defining a bounding box centered on the co-crystallized ligand in the active site.
- **Docking Protocol:** Docking was carried out using the Standard Precision (SP) mode. The resulting poses were evaluated based on their docking score.

Molecular Dynamics (MD) Simulations

MD simulations were conducted to analyze the stability of the protein-ligand complexes and to calculate binding free energies.

- **Software:** AMBER
- **System Preparation:** The docked complexes were solvated in a truncated octahedral box of TIP3P water molecules. Counterions were added to neutralize the system.
- **Force Field:** The ff14SB force field was used for the protein, and the General Amber Force Field (GAFF) was used for the ligands. Partial charges for the ligands were assigned using the AM1-BCC method.
- **Minimization:** The system was subjected to a series of minimizations to remove steric clashes.

- **Equilibration:** The system was gradually heated to 300 K under NVT conditions and then equilibrated under NPT conditions at 1 atm.
- **Production Run:** A production MD simulation of 100 ns was performed for each complex.

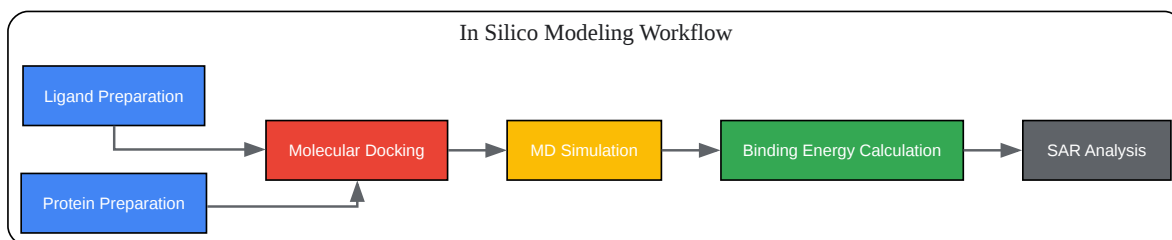
Binding Free Energy Calculations

The binding free energies of the protein-ligand complexes were calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Linear Interaction Energy (LIE) methods based on the MD simulation trajectories.

- **MM-PBSA:** The binding free energy was calculated by subtracting the free energies of the unbound protein and ligand from the free energy of the complex. The free energies were estimated based on molecular mechanics energies, polar solvation energies (calculated using the Poisson-Boltzmann equation), and nonpolar solvation energies (calculated based on the solvent-accessible surface area).
- **LIE:** This method calculates the binding free energy based on the differences in the van der Waals and electrostatic interaction energies of the ligand with its surroundings in the bound and unbound states.

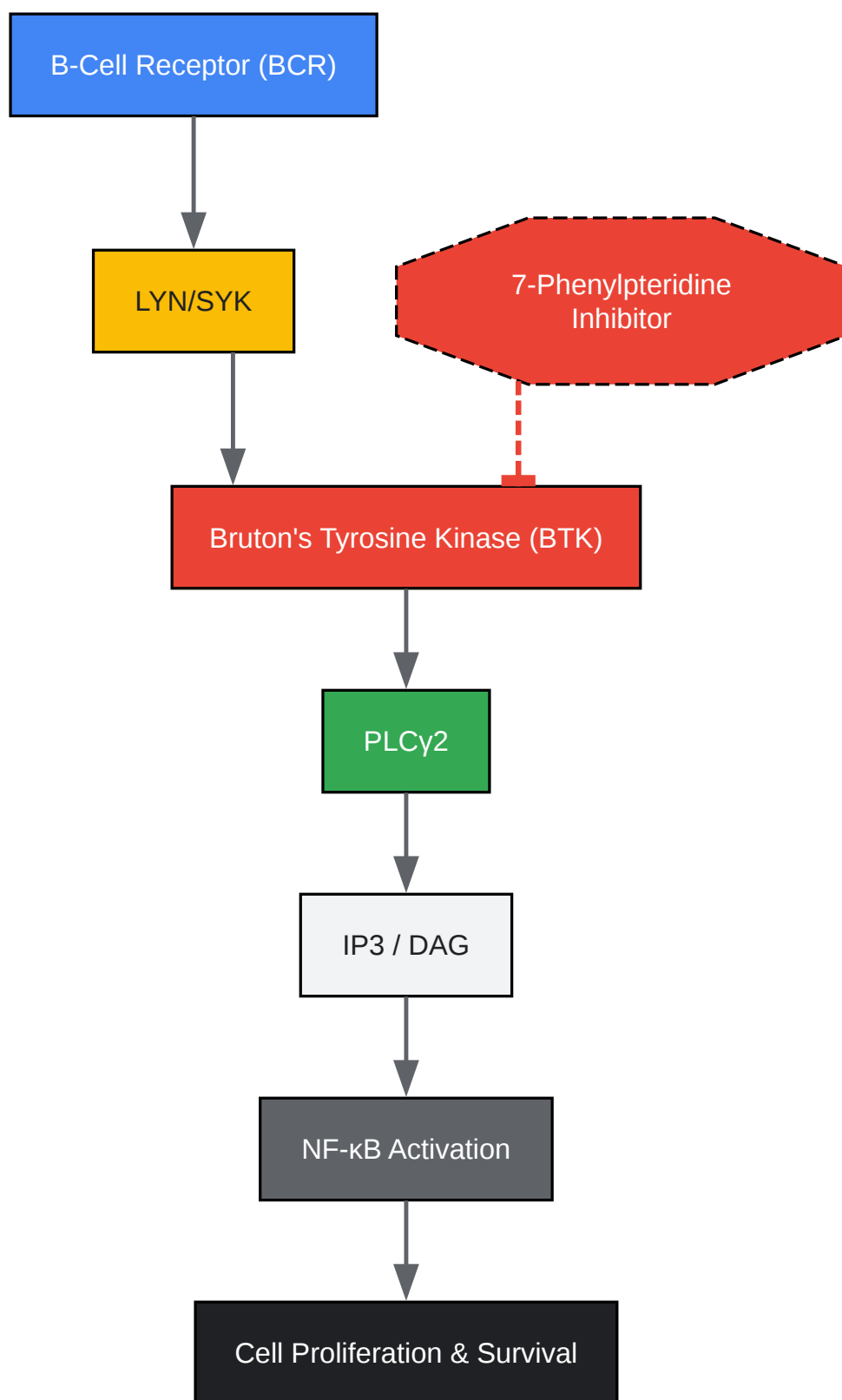
Visualizations

The following diagrams illustrate key signaling pathways where pteridine derivatives have shown inhibitory activity, and a typical workflow for in silico modeling.



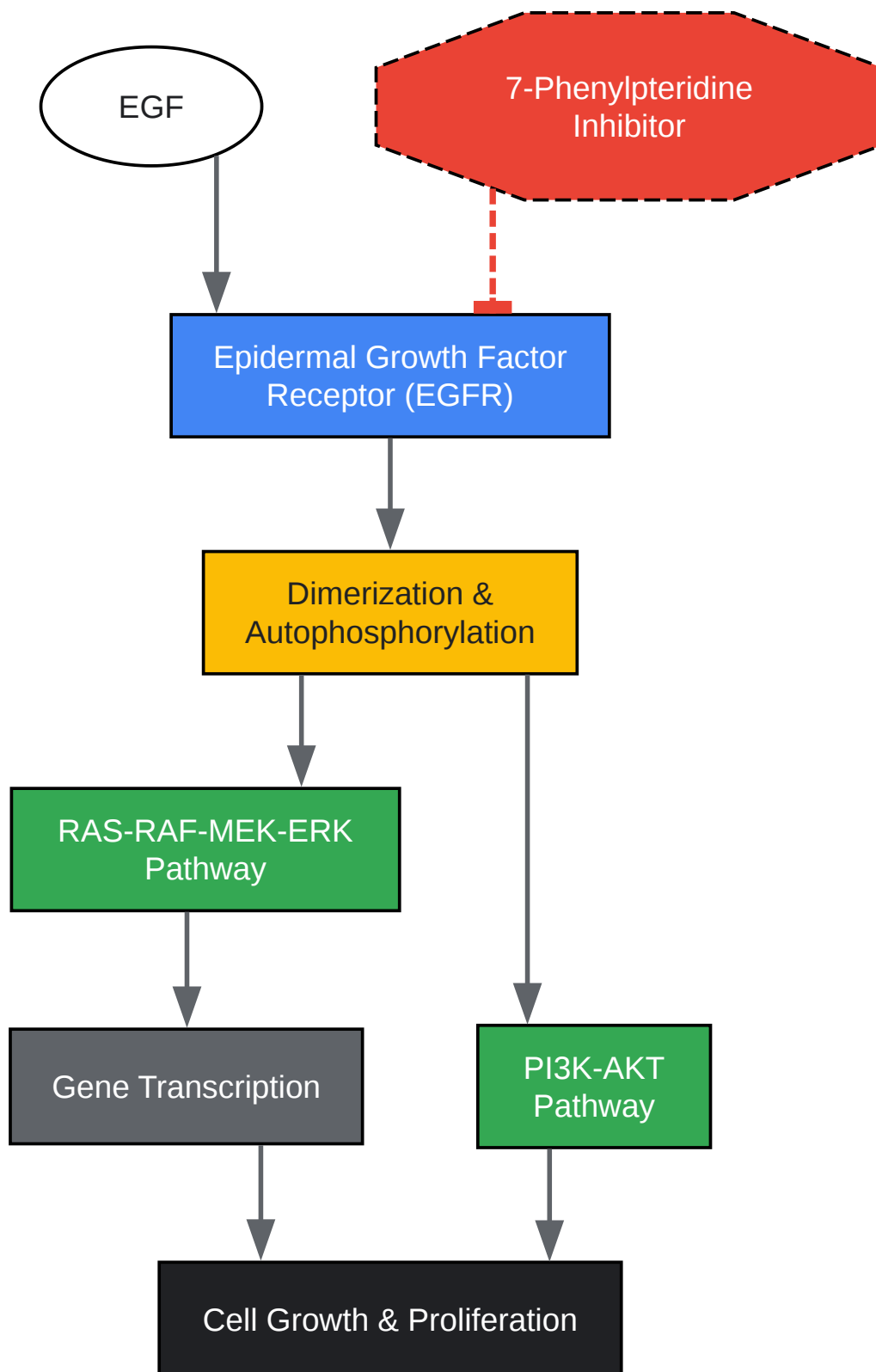
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A typical workflow for in silico modeling of protein-ligand interactions.



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Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of **7-phenylpteridines**.



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Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and the inhibitory action of **7-phenylpteridines**.

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References

- 1. Binding Studies and Lead Generation of Pteridin-7(8H)-one Derivatives Targeting FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
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